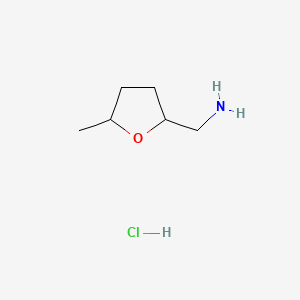

1-(5-methyloxolan-2-yl)methanamine hydrochloride, Mixture of diastereomers

Description

1-(5-Methyloxolan-2-yl)methanamine hydrochloride is a chiral amine derivative where the methanamine group is attached to the 2-position of a 5-methyl-substituted oxolane (tetrahydrofuran) ring. The compound exists as a mixture of diastereomers due to the stereogenic centers in the oxolane ring and the methanamine side chain. The hydrochloride salt form enhances stability and solubility, making it suitable for synthetic and pharmacological studies.

Properties

Molecular Formula |

C6H14ClNO |

|---|---|

Molecular Weight |

151.63 g/mol |

IUPAC Name |

(5-methyloxolan-2-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-2-3-6(4-7)8-5;/h5-6H,2-4,7H2,1H3;1H |

InChI Key |

IDOHADRTHMYVKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(O1)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methyloxolan-2-yl)methanamine hydrochloride typically involves the reaction of 5-methyloxolan-2-ylmethanol with an amine source under acidic conditions to form the desired methanamine derivative. The reaction is often carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt. The reaction conditions may vary, but common solvents used include isopropyl alcohol and other polar solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(5-methyloxolan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(5-methyloxolan-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(5-methyloxolan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

1-[6-(Trifluoromethyl)oxan-2-yl]methanamine Hydrochloride ()

- Substituent Comparison : The 6-(trifluoromethyl) group in this analog contrasts with the 5-methyl group in the target compound.

- Steric and Lipophilic Effects : The trifluoromethyl group introduces greater steric bulk and lipophilicity compared to the methyl group, which may influence membrane permeability and metabolic stability in drug design contexts.

Phenylethyldimethylamine Hydrochloride Derivatives ()

- Core Structure : Compounds like α-p-hydroxyphenylethyldimethylamine hydrochloride feature aromatic substituents instead of heterocyclic oxolane rings.

- Physicochemical Properties : Aryl-substituted analogs (e.g., m.p. 183–213°C for hydroxyl/methoxy variants) typically exhibit higher melting points than aliphatic heterocycles due to enhanced intermolecular hydrogen bonding and π-π stacking. The target compound’s melting point is likely lower, though specific data are unavailable.

Reaction Conditions

- Target Compound : Synthesis likely involves nucleophilic substitution or reductive amination of a 5-methyloxolane precursor, followed by HCl salt formation.

- Analog Synthesis: Trifluoromethyl Analog: Similar steps but with a 6-(trifluoromethyl)oxolane intermediate, requiring fluorinated reagents (e.g., CF₃-containing building blocks). NaSCH₃-Mediated Reactions (): Demonstrates the use of sodium methanethiolate in dioxane for pyridazinone functionalization, contrasting with ethanol/NaOH conditions in hydroxylamine-based syntheses (). These differences highlight solvent and reagent impacts on diastereomer ratios.

Diastereomer Control

- The trifluoromethyl analog’s synthesis may face challenges in diastereoselectivity due to steric and electronic effects, whereas the 5-methyl substituent in the target compound might allow milder conditions for stereochemical control.

Table 1: Comparative Properties of Selected Compounds

Key Research Findings

- Substituent Impact : Methyl groups on oxolane rings improve synthetic accessibility but may reduce bioavailability compared to trifluoromethyl analogs, which offer better pharmacokinetic profiles .

- Diastereomer Ratios: Reaction conditions (e.g., solvent polarity, temperature) critically influence diastereomer formation. Ethanol/NaOH systems () may favor different stereochemical outcomes than dioxane-based methods ().

- Stability : Hydrochloride salts of aliphatic heterocycles (e.g., target compound) are generally more stable under acidic conditions than aryl amines (), which are prone to oxidation.

Biological Activity

1-(5-Methyloxolan-2-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is a mixture of diastereomers, which can exhibit different biological effects based on their stereochemistry. Understanding the biological activity of this compound involves exploring its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(5-methyloxolan-2-yl)methanamine hydrochloride features a methanamine group attached to a five-membered oxolane ring. The presence of the oxolane ring contributes to the compound's unique properties, including its ability to interact with biological macromolecules.

The biological activity of 1-(5-methyloxolan-2-yl)methanamine hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The compound may act as an agonist or antagonist at certain receptor sites, influencing various physiological processes.

- Receptor Interaction : The compound's structural similarity to natural ligands allows it to bind effectively to neurotransmitter receptors, potentially modulating neurotransmission.

- Enzyme Inhibition : It may also inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical responses.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 1-(5-methyloxolan-2-yl)methanamine hydrochloride against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 512 |

These results suggest that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, making it a candidate for further therapeutic development in treating bacterial infections .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of the compound. The following table summarizes the findings:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 25 |

| A549 | 30 |

The IC50 values indicate that while the compound shows cytotoxic effects on cancer cell lines, it requires further investigation to determine its selectivity and potential for use in cancer therapy .

Case Studies

Several case studies have illustrated the potential therapeutic applications of 1-(5-methyloxolan-2-yl)methanamine hydrochloride:

- Neuropathic Pain Management : In a study involving neuropathic pain models, administration of the compound resulted in reduced pain sensitivity, suggesting its role as a neuromodulator .

- Antifungal Activity : A study reported that derivatives of this compound exhibited antifungal properties against Candida species, indicating its potential use in treating fungal infections .

- Cognitive Enhancement : Preliminary research has suggested that the compound may enhance cognitive function by modulating cholinergic signaling pathways, making it a candidate for treating neurodegenerative diseases .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(5-methyloxolan-2-yl)methanamine hydrochloride, and how are diastereomers controlled during synthesis?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, starting with the formation of the oxolane (tetrahydrofuran) ring substituted with a methyl group at the 5-position. Key steps include:

- Cyclization : Using acid-catalyzed or transition-metal-mediated reactions to form the oxolane ring.

- Amination : Introducing the methanamine group via reductive amination or nucleophilic substitution, ensuring stereochemical control.

- Diastereomer Control : Adjusting reaction temperature, solvent polarity, and catalyst choice (e.g., chiral catalysts) to influence the diastereomeric ratio. For example, polar aprotic solvents like DMF may favor specific transition states .

- Salt Formation : Reacting the free base with HCl to form the hydrochloride salt, enhancing stability.

Purification via recrystallization or chromatography is critical to isolate the diastereomeric mixture. Yield optimization requires monitoring by TLC or HPLC .

Basic: Which analytical techniques are most effective for characterizing the diastereomeric mixture and confirming purity?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR can distinguish diastereomers via splitting patterns and coupling constants, particularly for protons near stereocenters (e.g., oxolane ring protons) .

- HPLC with Chiral Columns : Separates diastereomers using chiral stationary phases (e.g., cellulose- or amylose-based). Mobile phase composition (e.g., hexane/isopropanol) is optimized for resolution .

- Mass Spectrometry (MS) : Confirms molecular weight and detects impurities via high-resolution MS (HRMS).

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .

Advanced: How can researchers resolve and individually study the biological activity of each diastereomer?

Methodological Answer:

- Preparative Chiral HPLC : Scalable separation using preparative columns, followed by lyophilization to isolate pure diastereomers .

- Biological Assays : Test each isomer in target-specific assays (e.g., enzyme inhibition, receptor binding). For example:

- Kinetic Studies : Measure IC50 values for enzyme targets (e.g., phosphodiesterases) using fluorogenic substrates .

- Cell-Based Assays : Evaluate cytotoxicity or antimicrobial activity against bacterial/fungal strains .

- Pharmacokinetic Profiling : Compare metabolic stability (e.g., liver microsome assays) and plasma protein binding using LC-MS/MS .

Advanced: How do reaction conditions (e.g., solvent, temperature) influence the diastereomeric ratio, and can computational modeling predict these outcomes?

Methodological Answer:

- Solvent Effects : Polar solvents stabilize transition states with higher dipole moments, favoring specific diastereomers. For example, DMSO may enhance hydrogen bonding during amination .

- Temperature Control : Lower temperatures favor kinetic control, trapping less stable isomers, while higher temperatures promote thermodynamic equilibrium .

- Computational Modeling :

- Density Functional Theory (DFT) : Predicts relative stability of diastereomers by calculating Gibbs free energy differences.

- Molecular Dynamics (MD) : Simulates solvent-solute interactions to identify preferred reaction pathways .

Basic: What are the stability considerations for storing and handling this compound?

Methodological Answer:

- Storage Conditions : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis/oxidation.

- pH Sensitivity : Avoid aqueous solutions with pH >7, as the free base may precipitate. Use buffered solutions (pH 4–6) for biological assays .

- Degradation Monitoring : Regular HPLC analysis to detect decomposition products (e.g., oxidized oxolane rings) .

Advanced: How can in silico methods predict the binding modes of diastereomers to biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Glide to dock diastereomers into target protein pockets (e.g., neurotransmitter receptors). Focus on stereospecific interactions (e.g., hydrogen bonds with active-site residues) .

- Free Energy Perturbation (FEP) : Quantifies binding affinity differences between diastereomers via MD simulations .

- QSAR Models : Relate structural features (e.g., substituent electronegativity) to activity data from assays .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s pharmacological potential?

Methodological Answer:

- Enzyme Inhibition : Use fluorogenic substrates (e.g., 4-methylumbelliferone derivatives) to measure inhibition of target enzymes (e.g., kinases, proteases) .

- Membrane Permeability : Perform Caco-2 cell assays to predict intestinal absorption.

- Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin assays .

Advanced: What strategies mitigate batch-to-batch variability in diastereomeric composition during scale-up?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement real-time HPLC monitoring during synthesis to adjust parameters (e.g., reagent addition rate) .

- Design of Experiments (DoE) : Statistically optimize variables (e.g., catalyst loading, stirring speed) to minimize variability .

- Crystallization Engineering : Use seed crystals to control polymorphism and diastereomer crystallization kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.